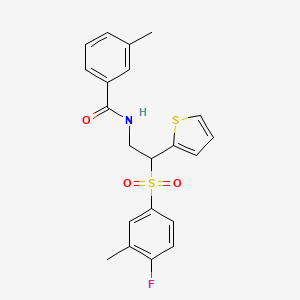![molecular formula C21H18BrN5O2 B2605648 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1326858-30-3](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation
Research on acetaminophen degradation through advanced oxidation processes (AOPs) highlights the interest in organic compounds' interactions with environmental contaminants. These studies emphasize the critical evaluation of by-products, biotoxicity, and the pathways through which organic compounds undergo transformation, which can be pertinent to understanding the environmental fate and potential applications of complex molecules like the specified acetamide derivative (Qutob et al., 2022).
Synthetic Approaches
A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing anti-inflammatory materials, illustrates the challenges and innovations in synthesizing brominated organic compounds. This insight is useful for contemplating the synthetic pathways that might be involved in creating compounds like the one , considering the role of bromine and the need for efficient, less toxic synthetic routes (Qiu et al., 2009).
Biological Activities of Acetamide and Formamide Derivatives
The biological effects of acetamide, formamide, and their derivatives provide a foundation for understanding the biological relevance and potential therapeutic applications of acetamide derivatives. These compounds' varied biological responses underscore the importance of exploring novel compounds for potential pharmacological uses (Kennedy, 2001).
Molecular Docking and Biological Significance
A systematic review focused on molecular docking simulation of small molecules as anticancer drug candidates, including non-small cell lung carcinoma, highlights the importance of computational methods in evaluating the potential therapeutic applications of complex organic molecules. This approach is crucial for identifying promising compounds for further research and development (Hidayat et al., 2022).
Environmental Protection and Adsorptive Elimination
Studies on the adsorptive elimination of pharmaceuticals from water showcase the environmental applications of organic compounds in removing contaminants. The mechanisms of action, effectiveness, and regeneration of adsorbents discussed could provide insights into the environmental relevance of synthesizing and studying compounds like the specified acetamide derivative (Igwegbe et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1H-pyrazole to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(4-methylbenzyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1H-pyrazole", "N-(4-methylbenzyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(4-methylbenzyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide." ] } | |
Numéro CAS |
1326858-30-3 |
Nom du produit |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide |
Formule moléculaire |
C21H18BrN5O2 |
Poids moléculaire |
452.312 |
Nom IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-14-2-4-15(5-3-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-6-8-17(22)9-7-16/h2-10,13H,11-12H2,1H3,(H,23,28) |
Clé InChI |
KTWCVBKJPKXBDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)

![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
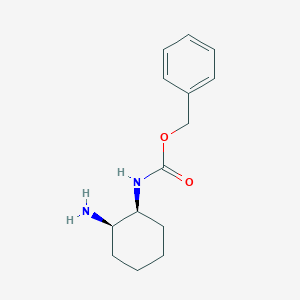
![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)
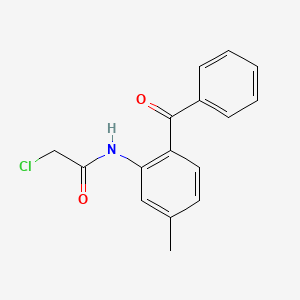
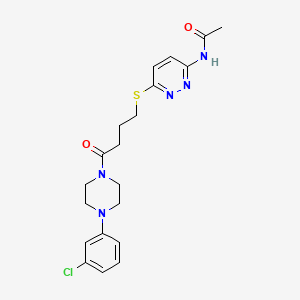
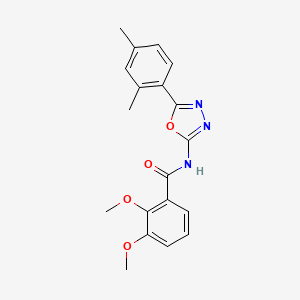
![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)
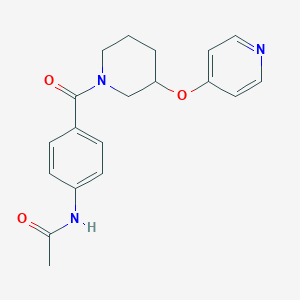
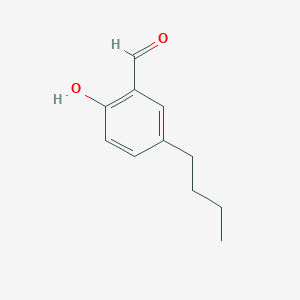
![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)
